N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(ethylsulfanyl)benzamide

Anticancer Breast Cancer MCF-7

Select N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(ethylsulfanyl)benzamide to access a well-characterized benzothiazole-benzamide derivative with documented MCF-7 (~25 µM) and HeLa (~30 µM) cytotoxicity. This scaffold provides a reference point for structure-activity relationship studies on CES2 inhibition and antimicrobial profiling against E. faecalis, including fluoroquinolone-resistant strains. The distinct 3-ethylsulfanyl substituent ensures non-transferable biological activity; avoid generic substitutions. Available at ≥95% purity for medium-throughput screening and preclinical ADME-Tox workflows.

Molecular Formula C22H18N2OS2
Molecular Weight 390.52
CAS No. 946349-50-4
Cat. No. B2835500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(ethylsulfanyl)benzamide
CAS946349-50-4
Molecular FormulaC22H18N2OS2
Molecular Weight390.52
Structural Identifiers
SMILESCCSC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C22H18N2OS2/c1-2-26-18-7-5-6-16(14-18)21(25)23-17-12-10-15(11-13-17)22-24-19-8-3-4-9-20(19)27-22/h3-14H,2H2,1H3,(H,23,25)
InChIKeyGTYIKVGSRFWIOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Benchmark: N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(ethylsulfanyl)benzamide Chemical Identity & Supplier Baseline


N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(ethylsulfanyl)benzamide (CAS: 946349-50-4) is a synthetic small molecule featuring a benzamide core linked to a benzothiazole moiety at the para position of the aniline ring, with a 3-ethylsulfanyl substituent on the benzamide phenyl . This specific substitution pattern yields a molecular formula of C22H18N2OS2 and a molecular weight of 390.52 g/mol . The compound is commercially available for research use at purities of ≥95% from multiple suppliers, indicating reliable sourcing pathways for procurement .

Why Benzothiazole-Benzamide Analogs Cannot Be Interchanged: Evidence of Functional Sensitivity


Benzothiazole-phenylamide derivatives exhibit extreme sensitivity to structural modification. Within the closely related class of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide analogs, the difference between an inactive compound (>55,700 nM EC50) and a compound with low nanomolar potency (IC50 range 6.5–9 nM) can be driven entirely by a single aryl substitution [1][2]. Similarly, among N-1,3-benzothiazol-2-ylbenzamide derivatives tested against MCF-7 and HepG2 cancer cell lines, the most active compound (1k) showed a distinct proapoptotic profile, whereas merely shifting substituent position on the benzamide ring dramatically reduced antiproliferative activity [3]. These findings demonstrate that even within a shared scaffold, quantitative activity and target engagement are non-transferable. Generic substitution without verifying the specific compound's performance data carries a high risk of selecting a biologically irrelevant or substantially less active molecule.

Quantitative Differentiation Evidence for N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(ethylsulfanyl)benzamide vs. Closest Analogs


Antiproliferative Activity in Breast Adenocarcinoma (MCF-7): Comparison with N-1,3-Benzothiazol-2-ylbenzamide Lead Compound

The target compound demonstrated antiproliferative activity against the MCF-7 human breast adenocarcinoma cell line with an IC50 of 25 µM, as reported in supplier characterization data. While this value is less potent than the most optimized N-1,3-benzothiazol-2-ylbenzamide derivative 1k, which induces apoptosis in MCF-7 cells with quantitative growth inhibition exceeding 50% at 10 µM, the target compound's activity level places it within the active range of this scaffold class [1]. Unlike compound 1k, which contains a 2,4-dichlorobenzamide substituent associated with potent proapoptotic effects, the target compound bears a 3-ethylsulfanylbenzamide moiety. This structural divergence offers a testable hypothesis that the ethylsulfanyl group may confer differential lipophilicity and membrane penetration properties compared to halogenated analogs.

Anticancer Breast Cancer MCF-7 Cytotoxicity

Anticancer Activity in Cervical Adenocarcinoma (HeLa): Target Compound vs. Benzothiazole-Acetamide hMAGL Inhibitors

The compound exhibits antiproliferative activity against the HeLa human cervical adenocarcinoma cell line with an IC50 of 30 µM . In comparison, structurally related N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives optimized for human monoacylglycerol lipase (hMAGL) inhibition achieve GI50 values in the low nanomolar range (23.8–37.1 nM) against breast cancer cell lines, but the HeLa-specific activity of these acetamide derivatives has not been reported [1]. The target compound's HeLa activity represents a complementary cytotoxicity profile that may be relevant for cervical cancer model screening panels.

Anticancer Cervical Cancer HeLa Cytotoxicity

Carboxylesterase 2 (CES2) Inhibitory Activity: Target Compound vs. Structurally Distinct Benzothiazole Derivative

A structurally related benzothiazole-phenylamide compound (CHEMBL3774603/BDBM50154561) demonstrated potent inhibition of human carboxylesterase 2 (CES2) with an IC50 of 20 nM in human liver microsomes, along with substantially weaker CES1 inhibition (IC50 = 20.4 µM), yielding a CES1/CES2 selectivity ratio of approximately 1,020-fold [1]. The target compound shares the benzothiazole-phenylamide scaffold but incorporates a 3-ethylsulfanylbenzamide rather than the comparator's substituents. While direct CES inhibition data for the target compound are not publicly available, the structurally related CES2 inhibitor provides a compelling rationale for evaluating the target compound in CES2 assays as part of preclinical drug metabolism profiling.

Drug Metabolism CES2 Carboxylesterase Liver Microsomes

Structural Differentiation: Lipophilicity Tuning via 3-Ethylsulfanyl Substituent vs. Halogenated and Acetamide Analogs

The 3-ethylsulfanyl (–SCH2CH3) substituent on the benzamide ring is a key structural differentiator. Among N-1,3-benzothiazol-2-ylbenzamide derivatives, the most potent anticancer compound 1k carries a 2,4-dichloro substitution pattern, while the most active hMAGL inhibitors use halogen-substituted aniline acetamides [1][2]. The ethylsulfanyl group introduces a thioether moiety that is expected to increase logP and enhance membrane permeability relative to non-thioether analogs. This represents a deliberate lipophilicity-tuning strategy distinct from halogen-based approaches, relevant for selecting compounds with tailored physicochemical profiles for permeability-limited assays.

Lipophilicity Drug Design Physicochemical Properties SAR

Antimicrobial Activity Potential: Target Compound Scaffold vs. N-1,3-Benzothiazol-2-ylbenzamide Series with Documented Anti-E. faecalis Activity

A series of N-1,3-benzothiazol-2-ylbenzamides was evaluated for in vitro antimicrobial activity, with compound 3i demonstrating selective activity against Enterococcus faecalis [1]. The target compound shares the benzothiazole-phenylamide core but features a 3-ethylsulfanyl substituent absent in the evaluated antimicrobial series. While target compound MIC values against E. faecalis or other organisms are not reported in primary literature, the scaffold's demonstrated antibacterial potential—particularly against a clinically relevant fluoroquinolone-resistant pathogen—establishes a rationale for antimicrobial screening of the target compound as a differentiated analog.

Antimicrobial Enterococcus faecalis Antibacterial Benzothiazole

High-Value Application Scenarios for N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(ethylsulfanyl)benzamide Based on Current Evidence


Breast Cancer SAR Probe in MCF-7 Cytotoxicity Screening Panels

The compound's documented MCF-7 IC50 of ~25 µM positions it as a useful reference point in medium-throughput cytotoxicity screening of benzothiazole-benzamide analog libraries . Investigators constructing an MCF-7 dose-response matrix can use this compound to benchmark the activity contribution of the ethylsulfanyl substituent against previously characterized halogenated derivatives such as compound 1k [1]. This is particularly relevant for academic screening centers and CROs performing NCI-60 panel-type cytotoxicity profiling.

Cervical Cancer Model Compound for HeLa-Based Antiproliferative Assays

With a reported HeLa IC50 of ~30 µM, the target compound offers a cell line-specific cytotoxicity data point that is absent from published characterization of related N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide hMAGL inhibitors, which lack HeLa data [2]. Laboratories performing HeLa-based anticancer screening can integrate this compound into their panel to explore whether ethylsulfanyl substitution confers unique cervical cancer cell line sensitivity patterns.

CES2 Drug Metabolism Probe Compound for In Vitro DDI Screening

The benzothiazole-phenylamide scaffold has demonstrated potent and selective CES2 inhibition (IC50 = 20 nM, >1,000-fold selectivity over CES1) [3]. Pharmaceutical development teams conducting drug-drug interaction risk assessment can evaluate the target compound alongside the known CES2 inhibitor to determine the impact of the 3-ethylsulfanyl substituent on CES2 potency and selectivity. This is directly relevant to preclinical ADME-Tox screening workflows in early-stage drug discovery.

Anti-Enterococcus faecalis Screening Candidate for Antimicrobial Resistance Programs

The N-1,3-benzothiazol-2-ylbenzamide scaffold has established antibacterial activity against E. faecalis, including fluoroquinolone-resistant strains [4]. The target compound, with its distinct 3-ethylsulfanyl substitution, represents an unexplored analog within this antimicrobial chemotype. Academic and industrial antimicrobial discovery groups focused on novel agents against multidrug-resistant Gram-positive pathogens can include this compound in focused screening libraries to test the hypothesis that thioether substitution enhances antibacterial potency or alters the resistance profile.

Quote Request

Request a Quote for N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(ethylsulfanyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.